Cas no 945614-14-2 (2-(Benzyloxy)-5-fluorobenzonitrile)
2-(Benzyloxy)-5-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(benzyloxy)-5-fluorobenzonitrile
- 2-Benzyloxy-5-fluoro-benzonitrile
- 5-fluoro-2-phenylmethoxybenzonitrile
- 2-(Benzyloxy)-5-fluorobenzonitrile
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- MDL: MFCD18204992
- Inchi: 1S/C14H10FNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
- InChI Key: URIQKEYISJKWRU-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C#N)C=1)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 279
- XLogP3: 3.2
- Topological Polar Surface Area: 33
2-(Benzyloxy)-5-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB403628-1 g |
2-(Benzyloxy)-5-fluorobenzonitrile |
945614-14-2 | 1g |
€391.30 | 2023-04-25 | ||
| abcr | AB403628-1g |
2-(Benzyloxy)-5-fluorobenzonitrile; . |
945614-14-2 | 1g |
€391.30 | 2025-04-14 | ||
| A2B Chem LLC | AI63378-1g |
2-(Benzyloxy)-5-fluorobenzonitrile |
945614-14-2 | 98% | 1g |
$271.00 | 2024-07-18 | |
| A2B Chem LLC | AI63378-5g |
2-(Benzyloxy)-5-fluorobenzonitrile |
945614-14-2 | 98% | 5g |
$923.00 | 2024-07-18 | |
| 1PlusChem | 1P00IISY-1g |
2-Benzyloxy-5-fluoro-benzonitrile |
945614-14-2 | 98% | 1g |
$283.00 | 2025-03-01 | |
| 1PlusChem | 1P00IISY-5g |
2-Benzyloxy-5-fluoro-benzonitrile |
945614-14-2 | 98% | 5g |
$978.00 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750136-1g |
2-(Benzyloxy)-5-fluorobenzonitrile |
945614-14-2 | 98% | 1g |
¥2969.00 | 2024-04-24 | |
| Ambeed | A949511-1g |
2-(Benzyloxy)-5-fluorobenzonitrile |
945614-14-2 | 98% | 1g |
$385.0 | 2025-04-15 | |
| abcr | AB403628-5g |
2-(Benzyloxy)-5-fluorobenzonitrile; . |
945614-14-2 | 5g |
€1188.70 | 2025-04-14 |
2-(Benzyloxy)-5-fluorobenzonitrile Suppliers
2-(Benzyloxy)-5-fluorobenzonitrile Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(Benzyloxy)-5-fluorobenzonitrile
Comprehensive Overview of 2-(Benzyloxy)-5-fluorobenzonitrile (CAS No. 945614-14-2)
2-(Benzyloxy)-5-fluorobenzonitrile (CAS No. 945614-14-2) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a benzyloxy group and a fluorobenzonitrile moiety, makes it a valuable intermediate in synthesizing bioactive molecules. The compound's unique properties, such as its stability and reactivity, have garnered significant attention from researchers exploring novel drug candidates and crop protection agents.
In recent years, the demand for fluorinated aromatic compounds like 2-(Benzyloxy)-5-fluorobenzonitrile has surged due to their applications in drug discovery and material science. Fluorination often enhances metabolic stability and bioavailability, making this compound a key building block in developing targeted therapies. Researchers frequently search for "fluorobenzonitrile derivatives" or "benzyloxy aromatic compounds" to identify potential leads for new medications.
The synthesis of 2-(Benzyloxy)-5-fluorobenzonitrile typically involves multi-step organic reactions, including nucleophilic substitution and protective group chemistry. Its purity and yield are critical for downstream applications, prompting interest in "optimized synthesis routes" and "scalable production methods." Analytical techniques such as HPLC and NMR spectroscopy are essential for characterizing this compound, ensuring compliance with industry standards.
From an environmental perspective, the compound's biodegradability and eco-friendly alternatives are hot topics among sustainability-focused researchers. Queries like "green chemistry for fluorinated compounds" reflect the growing emphasis on reducing synthetic footprints. While 2-(Benzyloxy)-5-fluorobenzonitrile itself is not classified as hazardous, its handling requires standard laboratory precautions to minimize exposure.
In the pharmaceutical sector, this compound is explored for its potential in central nervous system (CNS) drug development, owing to its ability to cross the blood-brain barrier. Searches for "CNS-active fluorinated molecules" often highlight its relevance. Additionally, its role in catalysis and ligand design is gaining traction, particularly in asymmetric synthesis and metal-organic frameworks (MOFs).
Market trends indicate rising investments in high-value chemical intermediates, with 2-(Benzyloxy)-5-fluorobenzonitrile being no exception. Suppliers and manufacturers frequently address queries about "bulk availability" and "custom synthesis services," catering to global R&D demands. Regulatory compliance, including REACH and GMP certifications, further underscores its commercial viability.
Future research directions may focus on structure-activity relationships (SAR) to optimize its applications. Collaborative studies between academia and industry could unlock new functionalities, aligning with searches for "innovative fluorochemicals." As a versatile scaffold, 2-(Benzyloxy)-5-fluorobenzonitrile exemplifies the intersection of chemistry and cutting-edge technology.
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